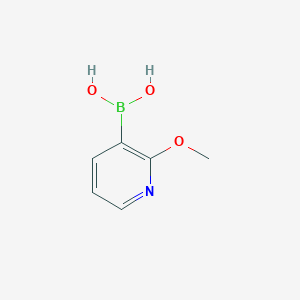

2-Methoxypyridine-3-boronic acid

Description

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376383 | |

| Record name | 2-Methoxypyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163105-90-6 | |

| Record name | 2-Methoxypyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxypyridine-3-boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 163105-90-6

This technical guide provides an in-depth overview of 2-Methoxypyridine-3-boronic acid, a versatile reagent widely employed in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug discovery and chemical development, offering comprehensive data, experimental protocols, and visualizations of its synthetic pathways and reaction mechanisms.

Core Compound Data

This compound is a pyridine-based organoboron compound valued for its role as a building block in the construction of complex molecular architectures.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds with various organic halides and triflates.[1][2][3] The presence of the 2-methoxy group on the pyridine (B92270) ring influences the electronic properties and reactivity of the boronic acid moiety.[3]

| Property | Value | Source(s) |

| CAS Number | 163105-90-6 | [2] |

| Molecular Formula | C₆H₈BNO₃ | [2] |

| Molecular Weight | 152.94 g/mol | [2] |

| Appearance | White to off-white or grayish-white crystalline solid/powder. | [2] |

| Melting Point | 140-144 °C | |

| Boiling Point | 347.9 ± 52.0 °C (Predicted) | [2] |

| Purity | ≥ 98% (by HPLC) | |

| Storage Conditions | Store at 0-8 °C. |

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction of 3-bromo-2-methoxypyridine (B87399) followed by borylation with a borate (B1201080) ester.[2] Another common approach involves the palladium-catalyzed borylation of the corresponding halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron.[3]

Experimental Protocol: Grignard-Mediated Borylation[2]

This protocol describes a representative synthesis of this compound.

Materials:

-

Magnesium turnings (5.0 mmol, 122.0 mg)

-

Lithium chloride (0.5 M in THF, 5.0 mL, 2.5 mmol)

-

Diisobutylaluminium hydride (DIBAL-H) (1 M in toluene, 20.0 µL, 0.02 mmol)

-

3-bromo-2-methoxypyridine (2.0 mmol)

-

Trimethyl borate (4.0 mmol, 448.0 µL)

-

0.1 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Deionized water

-

Acetonitrile (CH₃CN)

-

Argon gas

-

Dry tetrahydrofuran (B95107) (THF)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings.

-

Replace the atmosphere in the flask with argon.

-

Under an argon atmosphere, add the lithium chloride solution in THF, followed by the DIBAL-H solution to activate the magnesium.

-

Stir the resulting mixture at room temperature for 5 minutes.

-

Add 3-bromo-2-methoxypyridine to the reaction mixture at once and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trimethyl borate to the reaction mixture at 0 °C and stir overnight, allowing the mixture to gradually warm to room temperature.

-

After the reaction is complete, quench the reaction by adding 0.1 N dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by recrystallization from a mixture of water and acetonitrile.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many biologically active compounds.[1][3]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent (e.g., toluene, dioxane, DMF, often with water)

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) multiple times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthetic and Mechanistic Pathways

The following diagrams illustrate the synthesis of this compound and its involvement in the Suzuki-Miyaura catalytic cycle. As this compound is a synthetic building block, these diagrams represent its chemical utility rather than a biological signaling pathway.

References

2-Methoxypyridine-3-boronic acid molecular weight

An In-Depth Technical Guide to 2-Methoxypyridine-3-boronic acid

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] As a derivative of pyridine (B92270), it serves as a crucial building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl systems.[1][2][3] Its unique structure, featuring both a boronic acid functional group and an electron-donating methoxy (B1213986) group, influences its reactivity and solubility, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to researchers in drug development.

Core Subject Matter: Properties and Applications

This compound exists as a white to off-white crystalline solid at room temperature.[1] It is recognized for its stability, versatile reactivity, and relatively low toxicity, which are advantageous properties for synthetic intermediates.[5]

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[2][6] This reaction forms carbon-carbon bonds between the pyridine ring of the boronic acid and various aryl or heteroaryl halides, providing a powerful tool for synthesizing complex molecules.[7][8] These synthesized biaryl structures are common motifs in many biologically active compounds, making this compound a key intermediate in drug discovery programs.[1][4] Beyond pharmaceuticals, it is also employed in the development of agrochemicals and functional materials.[1][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. Note that the compound may contain varying amounts of its anhydride (B1165640) form.[9]

| Property | Value | Source(s) |

| Molecular Weight | 152.94 g/mol | [6] |

| 170.96 g/mol (as monohydrate) | [2] | |

| Molecular Formula | C₆H₈BNO₃ | [6] |

| CAS Number | 163105-90-6 | [6] |

| Appearance | White to off-white/light brown powder or crystalline solid | [1][2][10] |

| Melting Point | 140-144 °C | [6][9] |

| 141-146 °C | [10] | |

| Boiling Point | 326.4 ± 52.0 °C (Predicted) | [9] |

| 347.9 ± 52.0 °C (Predicted) | [6] | |

| pKa | 6.90 ± 0.58 (Predicted) | [1][9] |

| Storage Temperature | 2-8 °C | [1][9] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis starting from 3-bromo-2-methoxypyridine (B87399).[6]

Materials:

-

3-bromo-2-methoxypyridine

-

Magnesium (Mg) turnings

-

Lithium chloride (LiCl), 0.5M in Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H), 1M in toluene

-

Trimethyl borate (B1201080)

-

0.1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water (H₂O) / Acetonitrile (CH₃CN) for recrystallization

-

Argon gas supply

-

Dry Schlenk flask with magnetic stirrer

Procedure:

-

Add magnesium turnings (5.0 mmol) to a dry Schlenk flask under an argon atmosphere.

-

To activate the magnesium, add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF) followed by DIBAL-H (0.02 mmol, 20.0 μl of 1M solution in toluene).

-

Stir the resulting mixture at room temperature for 5 minutes.

-

Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once.

-

Stir the reaction at room temperature for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add trimethyl borate (4.0 mmol, 448.0 μl) to the reaction mixture at 0°C.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Upon completion, quench the reaction by adding 0.1N dilute hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by recrystallization from a water/acetonitrile mixture to yield the final product.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for using this compound as a coupling partner in a Suzuki-Miyaura reaction.[7][8]

Materials:

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., Na₂CO₃, K₂CO₃, KF) (3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, Dimethyl sulfoxide)

-

Deionized water (if using an aqueous base solution)

-

Nitrogen or Argon gas supply

-

Schlenk flask or reaction vessel with magnetic stirrer and condenser

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (3.0 equiv), the palladium catalyst, and the ligand.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Add the degassed solvent(s) via syringe. If using an aqueous base solution, it should also be degassed prior to addition.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 95°C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizations

Diagrams illustrating key processes provide a clear understanding of the compound's synthesis and utility.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using a boronic acid like 2-MPBA.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

2-Methoxypyridine-3-boronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyridine-3-boronic acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is fundamental. This guide provides a detailed overview of this compound (CAS No: 163105-90-6), a versatile building block in modern organic and medicinal chemistry.[1][2]

Core Physical and Chemical Properties

This compound is an organoboron aromatic compound that presents as a white to off-white or tan crystalline solid at room temperature.[1][3] It is a derivative of pyridine, featuring a boronic acid functional group at the 3-position and a methoxy (B1213986) group at the 2-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable reagent, particularly in cross-coupling reactions.[1] The compound may contain varying amounts of its anhydride.[4]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various suppliers and databases. Note that some values are predicted through computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₃ | [5][6] |

| Molecular Weight | 152.94 g/mol | [5][6][7] |

| Melting Point | 140-146 °C | [3][5][8][9] |

| 145 °C (decomposes) | [10] | |

| Boiling Point | 326.4 ± 52.0 °C (Predicted) | [4][6][9] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6][9][11] |

| pKa | 6.90 ± 0.58 (Predicted) | [1][6][11] |

| Solubility | Soluble in Methanol; Sparingly soluble in water | [1][9][11] |

| Appearance | White to off-white, tan, or light brown crystalline powder/solid | [1][2][3][4][8] |

| Storage Temperature | 2-8 °C | [1][5][6][7] |

Experimental Protocols

Detailed experimental procedures for determining fundamental physical properties are standardized. However, specific protocols for the synthesis and quality assessment of this compound are crucial for its application in research.

Synthesis of this compound

A common laboratory-scale synthesis involves the directed ortho-metalation of 2-methoxypyridine (B126380) followed by borylation.[11]

Procedure:

-

Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (B44863) (1.35 mL) in tetrahydrofuran (B95107) (THF, 223 mL) in a suitable reaction vessel.

-

Cool the solution to -20 °C under an inert atmosphere.

-

Slowly add a hexane (B92381) solution of lithium (trimethylsilyl)methyl (218 mL, 13.8 wt%).

-

Allow the reaction to proceed for approximately 7 hours at -20 °C to achieve lithiation.

-

While maintaining the temperature at -20 °C, add triisopropyl borate (B1201080) (40.8 g) dropwise over a period of 40 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

For workup, add a 5% aqueous sodium hydroxide (B78521) solution (225 mL) to hydrolyze the reaction intermediate.

-

Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution.

-

A white precipitate will form. Collect the solid product by filtration.

-

Dry the collected solid to yield this compound (typical yield: 22.23 g, 68%).[11]

Quality Control and Characterization Protocols

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sample is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The percentage purity is calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram. Purity is often specified as ≥95% or higher.[2][5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The sample is dissolved in a deuterated solvent, and the resulting spectrum is analyzed to ensure the signals correspond to the protons of this compound and that their integrations are correct.[12]

-

Melting Point Determination: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded and compared to the literature value.[3][5][8]

-

Acid-Base Titration: As a boronic acid, its purity can be assayed via neutralization titration with a standardized base to confirm the concentration of the acidic functional group.[10][12]

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate the synthesis workflow and the central role of this reagent in synthetic chemistry.

Caption: A step-by-step workflow for the synthesis of this compound.

Caption: Key applications stemming from the structure of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 163105-90-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 163105-90-6 [amp.chemicalbook.com]

- 10. This compound 163105-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | 163105-90-6 [chemicalbook.com]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide to the Spectral Analysis of 2-Methoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-methoxypyridine-3-boronic acid (CAS No. 163105-90-6). Due to the limited availability of publicly accessible, experimentally derived raw spectra, this document presents a combination of predicted data, characteristic spectral features, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this important building block in pharmaceutical and chemical research.

Chemical Information

| Property | Value |

| IUPAC Name | (2-methoxypyridin-3-yl)boronic acid |

| CAS Number | 163105-90-6 |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | White to off-white crystalline solid.[1][2] |

| Melting Point | 140-144 °C |

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and characteristic Infrared (IR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.20 | dd, J ≈ 4.8, 1.8 Hz | 1H | H-6 (Pyridine) |

| ~8.05 | dd, J ≈ 7.5, 1.8 Hz | 1H | H-4 (Pyridine) |

| ~7.10 | dd, J ≈ 7.5, 4.8 Hz | 1H | H-5 (Pyridine) |

| ~3.95 | s | 3H | -OCH₃ |

| ~8.0 (broad s) | s | 2H | -B(OH)₂ |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C-2 (Pyridine, C-O) |

| ~150.0 | C-6 (Pyridine) |

| ~142.0 | C-4 (Pyridine) |

| ~118.0 | C-5 (Pyridine) |

| ~110.0 | C-3 (Pyridine, C-B) |

| ~54.0 | -OCH₃ |

Note: The carbon atom attached to the boron (C-3) often shows a broader signal and its chemical shift can be difficult to predict with high accuracy.

Characteristic Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |

| 3100 - 3000 | Medium | Aromatic C-H stretch (Pyridine) |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations (Pyridine ring)[3] |

| 1380 - 1320 | Strong | B-O stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (-OCH₃) |

| 1050 - 1020 | Medium | Symmetric C-O-C stretch (-OCH₃) |

| ~700 | Strong | O-B-O out-of-plane deformation |

Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): The expected molecular ion peak for the parent compound would be at m/z = 153 (for ¹¹B) and 152 (for ¹⁰B).

-

Key Fragmentation Patterns: Common fragmentation pathways for arylboronic acids include the loss of water (-18) and the boronic acid group.[4] Fragmentation of the pyridine (B92270) ring can also be expected.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the borylation of a corresponding halopyridine.[2]

Materials:

-

3-Bromo-2-methoxypyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.

-

Add the palladium catalyst, Pd(dppf)Cl₂.

-

Add the anhydrous solvent (DMSO or dioxane).

-

Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and the pinacol (B44631) ester intermediate is typically hydrolyzed to the boronic acid during the aqueous workup.

-

The crude product is then purified, commonly by recrystallization or column chromatography.

General Protocol for NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.[5] Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[6]

General Protocol for FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the crystal to completely cover the sampling area.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.[8]

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.[8]

General Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[4]

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.[4]

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sc.edu [sc.edu]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

Synthesis of 2-Methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxypyridine-3-boronic acid from its precursor, 3-bromo-2-methoxypyridine (B87399). This valuable compound serves as a critical building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] This guide provides a comparative overview of the primary synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Introduction

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a boronic acid group at the 3-position of a 2-methoxypyridine (B126380) ring, makes it a versatile reagent in organic synthesis. The presence of the electron-donating methoxy (B1213986) group influences the electronic properties and reactivity of the molecule, enhancing its utility in transition-metal-catalyzed reactions.[1] The primary application of this compound is in pharmaceutical research as a key intermediate for the synthesis of biologically active molecules.[2][3]

Synthetic Methodologies

Two principal synthetic routes are commonly employed for the preparation of this compound from 3-bromo-2-methoxypyridine:

-

Lithiation-Borylation: This method involves a metal-halogen exchange reaction. 3-bromo-2-methoxypyridine is treated with a strong organolithium reagent, such as n-butyllithium, or a Grignard reagent to form a highly reactive organometallic intermediate. This intermediate is then quenched with a boron-containing electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to yield the desired boronic acid after acidic workup.[3][4]

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction has become a widely adopted method for the synthesis of aryl and heteroaryl boronic esters and acids.[5][6] The reaction couples 3-bromo-2-methoxypyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[1][5] The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

Experimental Protocols

Method 1: Lithiation-Borylation via Grignard Reagent

This protocol is adapted from a general procedure for the synthesis of arylboronic acids.[3]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-2-methoxypyridine | 188.02 | 376 mg | 2.0 mmol |

| Magnesium turnings | 24.31 | 122.0 mg | 5.0 mmol |

| Lithium chloride (0.5M in THF) | 42.39 | 5.0 mL | 2.5 mmol |

| Diisobutylaluminium hydride (DIBAL-H) (1M in toluene) | 142.22 | 20.0 µL | 0.02 mmol |

| Trimethyl borate | 103.91 | 448.0 µL | 4.0 mmol |

| Tetrahydrofuran (THF), anhydrous | - | As required | - |

| 0.1N Hydrochloric acid | - | As required | - |

| Ethyl acetate (B1210297) | - | As required | - |

| Anhydrous sodium sulfate | - | As required | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings (122.0 mg, 5.0 mmol).

-

Replace the air in the flask with an inert atmosphere (e.g., argon).

-

Under the inert atmosphere, add lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol) followed by DIBAL-H (20.0 µL, 1M in toluene, 0.02 mmol) to activate the magnesium.

-

Stir the mixture at room temperature for 5 minutes.

-

Add 3-bromo-2-methoxypyridine (376 mg, 2.0 mmol) to the reaction mixture at once.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add trimethyl borate (448.0 µL, 4.0 mmol) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir overnight while gradually warming to room temperature.

-

Quench the reaction by the slow addition of 0.1N dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of water and acetonitrile.

Method 2: Miyaura Borylation

This protocol is based on a general method for palladium-catalyzed borylation.[1][5]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-2-methoxypyridine | 188.02 | 188 mg | 1.0 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 305 mg | 1.2 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 41 mg | 0.05 mmol |

| Potassium acetate (KOAc) | 98.14 | 294 mg | 3.0 mmol |

| 1,4-Dioxane (B91453) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous | - | 5 mL | - |

Procedure:

-

In a dry reaction vessel, combine 3-bromo-2-methoxypyridine (188 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium acetate (294 mg, 3.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane or DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting pinacol (B44631) boronate ester can be purified by column chromatography on silica (B1680970) gel.

-

For the boronic acid, the crude pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification. A common method involves adjusting the pH of an aqueous suspension of the crude product to 5 with 10% aqueous hydrochloric acid, which precipitates the boronic acid.[7]

Quantitative Data Summary

| Parameter | Lithiation-Borylation | Miyaura Borylation | Reference |

| Yield | 68% | Generally good to excellent yields, often >80% | [7],[8] |

| Purity | ≥95.0% after recrystallization | ≥95.0% to ≥98% (HPLC) after purification | [2] |

| Reaction Temperature | 0°C to room temperature | 80-100°C | [3],[1] |

| Reaction Time | Overnight | 2-12 hours | [3],[1] |

| Catalyst | Not required | Palladium catalyst (e.g., Pd(dppf)Cl₂) | [1] |

| Key Reagents | Mg, LiCl, DIBAL-H, Trimethyl borate | B₂pin₂, KOAc | [3],[1] |

Visualizations

Experimental Workflow: Lithiation-Borylation

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. This compound | 163105-90-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Navigating the Large-Scale Synthesis of 2-Methoxypyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a pivotal building block in modern medicinal and agrochemical research. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. The presence of the methoxy (B1213986) group and the boronic acid functionality on the pyridine (B92270) ring makes it a versatile reagent for the synthesis of novel compounds with potential therapeutic or biological activity. As the demand for this key intermediate grows, the development of a robust, scalable, and economically viable synthesis is of paramount importance. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the practical considerations and challenges associated with large-scale production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, handling, and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₃ | [Generic] |

| Molecular Weight | 152.94 g/mol | [Generic] |

| Appearance | White to off-white crystalline solid | [Generic] |

| Melting Point | 140-144 °C | [Generic] |

| Boiling Point | 347.9 ± 52.0 °C (predicted) | [Generic] |

| Purity (typical) | ≥98% (HPLC) | [Generic] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [Generic] |

Synthetic Routes for Large-Scale Production

Two primary synthetic strategies have been predominantly employed for the synthesis of this compound: the Grignard reaction route and the palladium-catalyzed Miyaura borylation. The selection of the optimal route for large-scale synthesis depends on several factors, including cost of raw materials, process safety, scalability, and desired purity of the final product.

Grignard Reaction Route

This classic organometallic approach involves the formation of a Grignard reagent from a suitable halo-precursor, followed by quenching with a boron electrophile.

Caption: Workflow for the Grignard-based synthesis of this compound.

The following protocol, adapted from literature, illustrates the Grignard-based synthesis at a 2.0 mmol scale.

Materials:

-

3-Bromo-2-methoxypyridine (2.0 mmol)

-

Magnesium turnings (5.0 mmol)

-

Lithium chloride (2.5 mmol, 0.5 M in THF)

-

Diisobutylaluminium hydride (DIBAL-H) (0.02 mmol, 1 M in toluene)

-

Trimethyl borate (4.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Acetonitrile (B52724)/Water for recrystallization

Procedure:

-

Activation of Magnesium: To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (122.0 mg, 5.0 mmol). Add a solution of lithium chloride in THF (5.0 mL, 2.5 mmol) followed by DIBAL-H (20.0 µL, 0.02 mmol) to activate the magnesium. Stir the suspension at room temperature for 5 minutes.

-

Grignard Reagent Formation: To the activated magnesium suspension, add 3-bromo-2-methoxypyridine (2.0 mmol) at once. Stir the reaction mixture at room temperature for 30 minutes. The formation of the Grignard reagent is typically indicated by a color change and gentle refluxing of the solvent.

-

Borylation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethyl borate (448.0 µL, 4.0 mmol) dropwise, maintaining the temperature at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of 0.1 N dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a mixture of water and acetonitrile to afford this compound as a white to off-white solid.

Scaling up the Grignard route presents several challenges that require careful consideration and process optimization.

| Challenge | Solution |

| Initiation of Grignard Reaction | The initiation of the Grignard reaction can be sluggish and unpredictable on a large scale. The use of activators like DIBAL-H, iodine, or pre-formed Grignard reagents is crucial. Continuous processing in a flow reactor can also provide better control over initiation. |

| Exothermic Nature | The formation of the Grignard reagent is highly exothermic and can lead to runaway reactions. A robust cooling system, controlled addition of the halide, and careful monitoring of the internal temperature are essential. For very large scales, semi-batch or continuous-flow reactors are preferred to manage the heat generated. |

| Solvent Safety | The use of highly flammable ethers like THF poses a significant fire and explosion risk at an industrial scale. Process safety management protocols, including inert atmosphere operations and appropriate fire suppression systems, are mandatory. Exploring alternative, less hazardous solvents with higher flash points is an area of active research. |

| Handling of Magnesium | Fine magnesium turnings can be pyrophoric. Proper handling procedures, including grounding of equipment to prevent static discharge and working under an inert atmosphere, are critical to ensure safety. |

| Work-up and Product Isolation | The quenching of a large-scale Grignard reaction can be hazardous due to the evolution of flammable gases. A controlled addition of the quenching agent and proper ventilation are necessary. The isolation of the boronic acid, which can be sensitive to over-acidification and heat, requires optimized pH control and mild drying conditions. |

Palladium-Catalyzed Miyaura Borylation Route

The Miyaura borylation is a powerful and versatile method for the synthesis of boronic acids and their esters. This route typically involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron (B99234) reagent.

Caption: Catalytic cycle for the Miyaura borylation synthesis of this compound.

Key Parameters for Optimization:

-

Catalyst Selection and Loading: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly used. Catalyst loading should be minimized for economic viability on a large scale.

-

Base: A suitable base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required. The choice and amount of base can significantly impact the reaction rate and selectivity.

-

Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or dimethylformamide (DMF) are typically used. Solvent selection will depend on reaction temperature, solubility of reagents, and safety considerations.

-

Reaction Temperature and Time: The reaction is typically heated to ensure a reasonable reaction rate. Optimization of temperature and reaction time is necessary to maximize conversion while minimizing byproduct formation.

-

Purification of the Boronic Ester: The intermediate pinacol ester is often more stable and easier to purify than the free boronic acid. Purification is typically achieved through crystallization or chromatography.

-

Hydrolysis to the Boronic Acid: The final step involves the hydrolysis of the boronic ester to the desired boronic acid. This is usually accomplished under acidic or basic conditions, and the work-up needs to be carefully controlled to avoid degradation of the product.

| Challenge | Solution |

| Cost of Palladium Catalyst | Palladium is a precious metal, and its cost can be a significant contributor to the overall process cost. Minimizing catalyst loading through optimization, using highly active catalysts, and implementing catalyst recycling strategies are essential for large-scale production. |

| Ligand Sensitivity | Phosphine ligands can be sensitive to air and moisture. Handling under an inert atmosphere and using stable pre-catalysts can mitigate this issue. |

| Removal of Palladium Residues | Stringent limits on residual palladium are in place for active pharmaceutical ingredients (APIs). Effective purification methods, such as treatment with scavengers (e.g., activated carbon, functionalized silica) or crystallization, are necessary to meet these requirements. |

| Byproduct Formation | Side reactions, such as dehalogenation of the starting material or homocoupling of the boronic ester, can reduce the yield and complicate purification. Careful optimization of reaction conditions is key to minimizing these byproducts. |

| Process Safety | The use of flammable solvents and potentially pyrophoric reagents (if any) requires strict adherence to safety protocols for large-scale operations. |

Conclusion and Future Outlook

Both the Grignard and the Miyaura borylation routes offer viable pathways for the synthesis of this compound. The choice of the most suitable method for large-scale production will be dictated by a careful evaluation of economic, safety, and environmental factors.

For large-scale industrial synthesis, the palladium-catalyzed Miyaura borylation is often favored due to its generally milder reaction conditions, broader functional group tolerance, and potentially higher yields and purity. However, the cost of the palladium catalyst and the need for its efficient removal remain significant considerations.

The Grignard route, while utilizing less expensive starting materials, presents more significant safety and operational challenges on a large scale due to the highly reactive and exothermic nature of the Grignard reagent formation.

Future research in this area will likely focus on the development of more active and robust palladium catalysts with lower loadings, the exploration of greener and safer reaction media, and the implementation of continuous flow technologies to improve process control, safety, and efficiency for both synthetic routes. The ultimate goal is to establish a highly efficient, cost-effective, and sustainable manufacturing process for this critical building block, thereby facilitating the discovery and development of new and improved pharmaceuticals and agrochemicals.

A Technical Guide to 2-Methoxypyridine-3-boronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, established synthesis protocols, and its significant role as a building block in palladium-catalyzed cross-coupling reactions.

Chemical Structure and IUPAC Nomenclature

This compound is an organoboron compound featuring a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 2-position and a boronic acid functional group (-B(OH)₂) at the 3-position.[1] This substitution pattern makes it a valuable precursor in the synthesis of complex molecules, particularly biaryl systems.[1][2]

The standard IUPAC name for this compound is (2-methoxypyridin-3-yl)boronic acid .[3]

Structural Identifiers:

-

SMILES: COc1ncccc1B(O)O[3]

-

InChI: 1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3

-

InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline solid at room temperature.[1][2][4][5] It is often supplied and used in its anhydrous form, though it may contain varying amounts of its anhydride.[5][6] The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₃ | [3][4] |

| Molecular Weight | 152.94 g/mol | [4] |

| CAS Number | 163105-90-6 | [2][3][4] |

| Melting Point | 140-144 °C | [4][5] |

| Boiling Point (Predicted) | 347.9 ± 52.0 °C | [4] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5][7] |

| pKa (Predicted) | 6.90 ± 0.58 | [1][5][7] |

| Appearance | White to light brown crystalline powder | [1][2][5][7] |

| Solubility | Soluble in Methanol, sparingly soluble in water | [1][5][7] |

| Storage Temperature | 2-8°C | [1][5][7] |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are detailed below. These protocols are derived from established chemical literature and provide reliable methods for its preparation in a laboratory setting.

This method involves a Grignard-like reaction followed by borylation.[4]

Materials:

-

Magnesium turnings

-

Lithium chloride (0.5M in THF)

-

Diisobutylaluminium hydride (DIBAL-H, 1M in toluene)

-

Trimethyl borate (B1201080)

-

0.1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solvents: Tetrahydrofuran (THF), Toluene, Water, Acetonitrile (CH₃CN)

Procedure:

-

Add magnesium turnings (122.0 mg, 5.0 mmol) to a dry Schlenk flask equipped with a magnetic stirrer under an argon atmosphere.

-

Add lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol) and DIBAL-H (20.0 µL, 1M in toluene, 0.02 mmol) to activate the magnesium. Stir the mixture at room temperature for 5 minutes.

-

Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add trimethyl borate (448.0 µL, 4.0 mmol).

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction with 0.1N dilute hydrochloric acid and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by recrystallization from a water/acetonitrile mixture to yield the final product.[4]

This procedure utilizes directed ortho-metalation followed by reaction with a borate ester.[7]

Materials:

-

Lithium (trimethylsilylmethyl) (13.8 wt% in hexane)

-

Triisopropyl borate

-

5% Aqueous sodium hydroxide (B78521) solution

-

10% Aqueous hydrochloric acid solution

-

Solvent: Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) in a reaction vessel and cool to -20°C.

-

Slowly add lithium (trimethylsilylmethyl) solution (218 mL, 13.8 wt% in hexane) while maintaining the temperature at -20°C.

-

Stir the reaction for 7 hours.

-

Maintaining the temperature at -20°C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Add 5% aqueous sodium hydroxide solution (225 mL) to hydrolyze the mixture.

-

Separate the aqueous layer and adjust its pH to 5 with 10% aqueous hydrochloric acid, which will cause a white precipitate to form.

-

Collect the precipitate by filtration and dry to obtain this compound (yield reported as 68%).[7]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for synthesizing biaryl compounds.[1][2][8] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][8]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Na₃PO₄, 2.0-3.0 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

-

Heat the reaction mixture, typically between 65°C and 100°C, and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude product using column chromatography or recrystallization.

Visualized Workflows and Relationships

To further clarify the experimental and logical frameworks, the following diagrams are provided using the Graphviz DOT language.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in Suzuki coupling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 163105-90-6 | TCI Deutschland GmbH [tcichemicals.com]

- 7. This compound | 163105-90-6 [chemicalbook.com]

- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methoxypyridine-3-boronic acid (CAS No. 163105-90-6). The information is intended to supplement, not replace, institutional safety protocols and standard laboratory practices.

Chemical Identification and Physical Properties

This compound is an organoboron aromatic compound widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] It is a white to off-white crystalline solid.[2]

| Property | Value | Source(s) |

| CAS Number | 163105-90-6 | [3] |

| Molecular Formula | C₆H₈BNO₃ | [3] |

| Molecular Weight | 152.94 g/mol | [3] |

| Appearance | White to light brown crystalline powder | [4] |

| Melting Point | 140-144 °C | [3][5] |

| Boiling Point | 326.4 ± 52.0 °C (Predicted) | [3] |

| Solubility | Soluble in Methanol. Sparingly soluble in water. | [2][4] |

| pKa | 6.90 ± 0.58 (Predicted) | [4] |

| Storage Temperature | 2-8 °C | [3][5] |

Hazard Identification and Classification

While specific toxicological data for this compound is limited, it is classified as an irritant.[4] Based on Safety Data Sheets for this compound and similar boronic acids, the following hazard classifications apply.[3][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Toxicological Information

There is no specific experimental data available for the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, or serious eye damage/irritation of this compound.[3] The hazard classifications are based on the properties of similar compounds. It is not classified as a carcinogen by IARC.[3]

In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential toxicity of chemical compounds based on their structure. These models are valuable tools in early-stage drug discovery and chemical safety assessment for identifying potentially hazardous substances.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel. Boronic acids can be sensitive to moisture and air.[7]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be followed to minimize exposure risk.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures

-

Avoid contact with skin and eyes.[8]

-

Avoid inhalation of dust.[3]

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[3]

-

For handling air- and moisture-sensitive compounds like boronic acids, consider using inert atmosphere techniques such as a glovebox or Schlenk line, especially for long-term storage or sensitive reactions.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Recommended storage temperature is 2-8 °C.[3]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3][7]

-

The compound is hygroscopic.[3]

Stability and Reactivity

Chemical Stability

-

Stable under recommended storage conditions.[3]

Incompatible Materials

Hazardous Decomposition Products

-

Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[3]

Emergency Procedures

A clear and logical workflow is essential for responding to accidental exposure or spills.

Caption: Emergency Response Workflow for Exposure and Spills.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. A general experimental protocol is as follows. Note that specific conditions may need to be optimized for different substrates.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[10]

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DME/water mixture).[10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol for assessing Thermal Stability

While specific experimental data for the thermal stability of this compound is not available, a general approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an appropriate TGA or DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Record the mass loss as a function of temperature to determine the decomposition temperature.

-

DSC Analysis: Heat the sample under a controlled atmosphere at a constant heating rate. Record the heat flow to and from the sample to identify thermal events such as melting, crystallization, and decomposition.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3] Chemical waste should be handled by a licensed waste disposal company.

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most recent Safety Data Sheet (SDS) for this product and follow all applicable safety regulations.

References

- 1. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects - American Chemical Society [acs.digitellinc.com]

- 4. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Suppliers of 2-Methoxypyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3-boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures.[1] Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of contemporary drug discovery.[1][2][3] This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its key suppliers, detailed experimental protocols for its application, and a discussion of its significance in synthetic chemistry.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, typically as a white to off-white crystalline powder.[4] The compound, with CAS number 163105-90-6, has a molecular weight of 152.94 g/mol .[4] Purity levels and available quantities vary between suppliers, which is a critical consideration for experimental reproducibility and scaling. Below is a comparative table of offerings from prominent chemical vendors.

| Supplier | Product Number | Purity | Available Quantities | Storage Temperature |

| Sigma-Aldrich | 684589 | ≥95.0% | 1 g, 5 g | 2-8°C[5] |

| Thermo Scientific | --- | ≥97.5% | 5 g | --- |

| TCI America | M2159 | >97.0% | --- | Refrigerated (0-10°C)[6] |

| Parchem | --- | --- | Bulk | 2-8°C[7] |

| MedchemExpress | HY-W015617 | --- | --- | Room temperature (US) |

| Chem-Impex | 02128 | 97-105% (Titration) | 1 g, 5 g | --- |

Note: This information is subject to change and researchers should consult the suppliers' websites for the most current data.

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][4]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 3-bromo-2-methoxypyridine (B87399) with magnesium turnings, followed by reaction with trimethyl borate (B1201080) and subsequent hydrolysis.[4]

Materials:

-

3-bromo-2-methoxypyridine

-

Magnesium turnings

-

Lithium chloride in THF

-

DIBAL-H in toluene

-

Trimethyl borate

-

0.1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon atmosphere

Procedure:

-

Activate magnesium turnings (5.0 mmol) in a dry Schlenk flask under argon with lithium chloride (2.5 mmol in THF) and a catalytic amount of DIBAL-H.[4]

-

Add 3-bromo-2-methoxypyridine (2.0 mmol) and stir at room temperature for 30 minutes.[4]

-

Cool the mixture to 0°C and add trimethyl borate (4.0 mmol).[4]

-

Allow the reaction to stir overnight.[4]

-

Quench the reaction with 0.1N dilute hydrochloric acid and extract with ethyl acetate.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]

-

Purify the crude product by recrystallization.[4]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., dioxane and water, 4:1 mixture)

-

Argon atmosphere

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (B84403) (2.0 mmol).[8]

-

Add the dioxane and water solvent mixture.[8]

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Add the palladium catalyst (e.g., 1-1.5 mol%).

-

Heat the reaction mixture at a specified temperature (e.g., 60-100°C) overnight.[8][9]

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Key Applications in Drug Discovery

Boronic acids are a valuable class of compounds in medicinal chemistry, with bortezomib (B1684674) being a notable FDA-approved drug containing a boronic acid moiety.[10] this compound serves as a versatile building block for the synthesis of novel pharmaceutical agents.[1] The pyridine (B92270) ring is a common scaffold in drug molecules, and the ability to functionalize it through Suzuki-Miyaura coupling is a powerful tool for generating libraries of potential drug candidates for various therapeutic areas, including oncology and anti-inflammatory applications.[10][11]

Visualization of Key Processes

To further elucidate the procurement and application of this compound, the following diagrams illustrate a typical procurement workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A logical workflow for the procurement of chemical reagents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]

- 6. This compound 163105-90-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. parchem.com [parchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 2-Methoxypyridine-3-boronic Acid

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group in 2-methoxypyridine-3-boronic acid, a critical reagent in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the physicochemical properties of the compound, elucidates the electronic influence of the methoxy substituent on the pyridine (B92270) ring, and explores its subsequent impact on reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and mechanistic visualizations to offer a thorough understanding of its chemical behavior.

Introduction

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[1][2] Its utility is prominent in the pharmaceutical and agrochemical industries, where the precise construction of carbon-carbon bonds is paramount.[1] The molecule's unique structure, featuring a boronic acid group at the 3-position and a methoxy group at the 2-position of a pyridine ring, imparts specific reactivity and solubility characteristics.[1] The ortho-methoxy group plays a crucial role in modulating the electronic properties of the pyridine ring through a strong electron-donating resonance effect. This guide will explore the nature of this electronic effect and its direct consequences on the compound's reactivity in Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[3][4]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[2][5] Its key properties are summarized in the table below. The presence of the methoxy group is noted to enhance its solubility and reactivity in common organic solvents used for synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 163105-90-6 | [1][5] |

| Molecular Formula | C₆H₈BNO₃ | [5][6] |

| Molecular Weight | 152.94 g/mol | [5][7] |

| Appearance | White to off-white or light brown crystalline powder | [2][5][8] |

| Melting Point | 140-144 °C | [5][7] |

| Boiling Point | 347.9 ± 52.0 °C (Predicted) | [5] |

| pKa | 6.90 ± 0.58 (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [2][7] |

The Electronic Role of the Methoxy Group

The methoxy group (-OCH₃) is a powerful resonance electron-donating group when attached to an aromatic system. While it exhibits a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, its primary influence stems from the donation of an oxygen lone pair into the π-system of the pyridine ring. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions. In this compound, this donation modulates the electronic character of the carbon atom bonded to the boronic acid moiety.

Caption: Logical flow of the methoxy group's resonance effect.

This increased nucleophilicity of the aryl group is a key factor in its reactivity in cross-coupling reactions. The electron-donating nature of substituents is known to increase the strength of certain molecular interactions and can facilitate oxidative processes.[9][10]

Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-donating methoxy group in this compound is hypothesized to primarily accelerate the transmetalation step. In this step, the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[11] The increased electron density on the pyridine ring, imparted by the methoxy group, enhances the nucleophilicity of the carbon atom attached to boron, thereby facilitating its transfer to the electrophilic Pd(II) center.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Impact on Reactivity

While direct comparative kinetic studies are sparse in the provided literature, the impact of electron-donating groups on Suzuki couplings is well-documented. For instance, electron-rich boronic acids are generally favored over electron-poor ones in these reactions.[12] The table below presents typical yields for Suzuki-Miyaura couplings involving various arylboronic acids with 2-bromopyridine (B144113), illustrating the general effectiveness of this class of reagents. The enhanced reactivity of this compound would be expected to provide high yields under similar or even milder conditions.

| Entry | Arylboronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | 95 |

| 2 | 4-Methylphenylboronic acid | 92 |

| 3 | 4-Methoxyphenylboronic acid | 90 |

| 4 | 4-Chlorophenylboronic acid | 88 |

| Reaction Conditions: 2-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 mmol), isopropanol/H₂O (1:1), 80 °C.[13] |

Experimental Protocols

Synthesis of this compound[5]

This protocol describes the synthesis from 3-bromo-2-methoxypyridine (B87399) via a Grignard reaction followed by borylation.

Materials:

-

Magnesium turnings (122.0 mg, 5.0 mmol)

-

Lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol)

-

DIBAL-H (20.0 μL, 1M in toluene, 0.02 mmol)

-

3-bromo-2-methoxypyridine (2.0 mmol)

-

Trimethyl borate (B1201080) (448.0 μL, 4.0 mmol)

-

0.1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

H₂O/CH₃CN for recrystallization

Procedure:

-

Add magnesium turnings to a dry Schlenk flask under an argon atmosphere.

-

Add lithium chloride solution and DIBAL-H to activate the magnesium, stirring for 5 minutes at room temperature.

-

Add 3-bromo-2-methoxypyridine to the mixture at once and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Add trimethyl borate at 0 °C and stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Quench the reaction with 0.1N dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by recrystallization from H₂O/CH₃CN to yield the final product.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from established methods.[13][14]

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-2 mol%)

-

Base (e.g., K₂CO₃, KF, Na₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane, Toluene, Isopropanol/H₂O)

Caption: General experimental workflow for Suzuki cross-coupling.

Procedure:

-